



Famitinib Phase I Trials: A Technical Support Guide to Dose-Limiting Toxicities

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Compound of Interest		
Compound Name:	Famitinib	
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For researchers, scientists, and drug development professionals engaged in the study of **famitinib**, a thorough understanding of its safety profile, particularly the dose-limiting toxicities (DLTs) observed in early-phase clinical trials, is paramount. This technical support center provides a comprehensive overview of the DLTs associated with **famitinib** in its phase I development, presented in a clear question-and-answer format to address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions regarding **famitinib**'s DLTs and offers guidance on their management.

Q1: What were the identified dose-limiting toxicities for **famitinib** in its initial phase I clinical trial?

A1: In the pivotal phase I study of **famitinib** in patients with advanced solid cancers, the observed DLTs were hypertension, hand-foot skin reaction, and diarrhea.[1] These toxicities are crucial considerations for patient monitoring and management in subsequent clinical development.

Q2: At what dose level were the dose-limiting toxicities observed?

Troubleshooting & Optimization





A2: Dose-limiting toxicities were formally identified at the 30 mg daily dose level, where two out of three patients experienced DLTs.[1] This finding was instrumental in determining the maximum tolerated dose.

Q3: What was the maximum tolerated dose (MTD) and the recommended phase II dose (RPTD) of **famitinib**?

A3: The MTD for **famitinib** was established at 27 mg administered orally once daily. Based on the safety and tolerability profile observed in the phase I trial, the RPTD was determined to be 25 mg once daily.[1]

Q4: How should I manage hypertension that emerges as a potential DLT in my study?

A4: Management of tyrosine kinase inhibitor (TKI)-induced hypertension involves regular blood pressure monitoring and the initiation of antihypertensive medications. Angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), and dihydropyridine calcium channel blockers are often the preferred agents.[2] It is crucial to have a predefined hypertension management protocol in your study. For severe or persistent hypertension despite medical management, dose interruption or reduction of **famitinib** may be necessary.

Q5: What are the best practices for managing hand-foot skin reaction (HFSR) in patients receiving **famitinib**?

A5: Proactive management of HFSR is key to preventing dose interruptions. Recommendations include patient education on moisturizing the hands and feet from the start of treatment, avoiding hot water and pressure on the affected areas.[3] For symptomatic HFSR, topical corticosteroids and keratolytics may be used. In cases of severe HFSR (Grade 3), dose reduction or temporary discontinuation of **famitinib** should be considered.[3]

Q6: What is the recommended approach for managing diarrhea as a DLT?

A6: For mild to moderate diarrhea, loperamide is the standard first-line treatment, along with dietary modifications and adequate hydration.[4][5] In cases of severe (Grade 3 or 4) or refractory diarrhea, dose interruption or reduction of **famitinib** is warranted. Hospitalization for intravenous hydration and electrolyte replacement may be necessary in severe cases.[6]



Data Presentation: Dose-Limiting Toxicities in Famitinib Phase I Study

The following table summarizes the available quantitative data on DLTs from the key phase I study of **famitinib**. It is important to note that a detailed breakdown of the number of patients experiencing each grade of DLT at every dose level is not publicly available in the cited literature.

Dose Level (mg/day)	Number of Patients	Dose-Limiting Toxicities (DLTs) Observed
4	3	No DLTs reported
8	3	No DLTs reported
13	3	No DLTs reported
20	6	No DLTs reported
27	6	No DLTs reported
30	3	2 (Hypertension, Hand-Foot Skin Reaction, Diarrhea)

Table 1: Summary of Dose-Limiting Toxicities in the Phase I Study of **Famitinib**. Data extracted from the publication by Zhou A, et al. (2013).[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the context of **famitinib**'s phase I trial.

Dose Escalation and MTD Determination

The phase I study of **famitinib** employed a standard 3+3 dose-escalation design. The protocol is as follows:

Patient Cohorts: Patients were enrolled in cohorts of three.



- Dose Escalation: If none of the three patients in a cohort experienced a DLT during the first 28-day cycle, the dose was escalated in the next cohort.
- DLT Observation: If one of the three patients experienced a DLT, three additional patients were enrolled at the same dose level.
- MTD Definition: The MTD was defined as the highest dose level at which no more than one
 of six patients experienced a DLT.
- Stopping Rule: Dose escalation was stopped when at least two of three or two of six patients in a cohort experienced a DLT.

Toxicity Assessment

Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events version 4.0 (NCI CTCAE v4.0). Key grading criteria for the observed DLTs are summarized below:

- Hypertension:
 - Grade 1: Asymptomatic, transient (<24 hrs) increase by >20 mmHg (diastolic) or to >150/100 mmHg if previously normal.
 - Grade 2: Recurrent or persistent (>24 hrs) or symptomatic increase by >20 mmHg (diastolic) or to >150/100 mmHg if previously normal.
 - Grade 3: Requiring therapy or more intensive therapy than previously.
- Hand-Foot Skin Reaction:
 - Grade 1: Minimal skin changes or dermatitis (e.g., erythema, edema, hyperkeratosis)
 without pain.
 - Grade 2: Skin changes (e.g., peeling, blisters, bleeding, edema, hyperkeratosis) with pain, limiting instrumental activities of daily living (ADL).
 - Grade 3: Severe skin changes (e.g., peeling, blisters, bleeding, edema, hyperkeratosis)
 with pain, limiting self-care ADL.



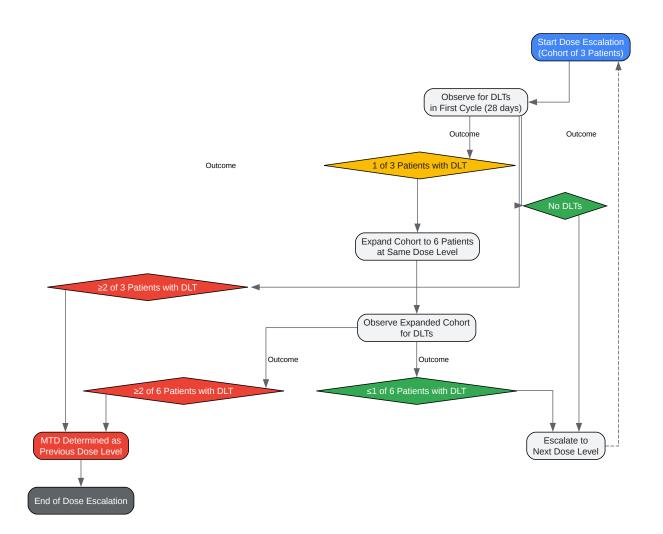
· Diarrhea:

- Grade 1: Increase of <4 stools per day over baseline; mild increase in ostomy output compared to baseline.
- Grade 2: Increase of 4-6 stools per day over baseline; moderate increase in ostomy output compared to baseline.
- Grade 3: Increase of ≥7 stools per day over baseline; incontinence; hospitalization
 indicated; severe increase in ostomy output compared to baseline; limiting self-care ADL.

Mandatory Visualizations Signaling Pathways and Experimental Workflows

The following diagrams illustrate key logical relationships and workflows relevant to the phase I study of **famitinib**.

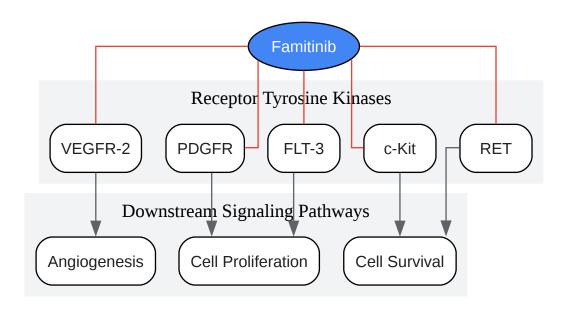




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Caption: Workflow for Maximum Tolerated Dose (MTD) Determination in a 3+3 Design.





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Caption: Simplified Signaling Pathway Inhibition by Famitinib.

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